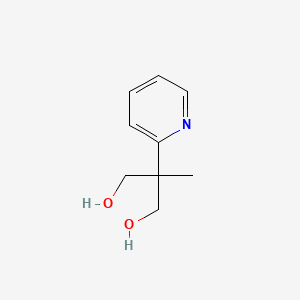
2-Methyl-2-(2-pyridyl)propane-1,3-diol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Methyl-2-(2-pyridyl)propane-1,3-diol is an organic compound with a unique structure that includes a pyridine ring and a diol functional group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-2-(2-pyridyl)propane-1,3-diol typically involves the reaction of 2-pyridinecarboxaldehyde with acetone in the presence of a base, followed by reduction. The reaction conditions often include:
Base: Sodium hydroxide or potassium hydroxide
Solvent: Ethanol or methanol
Temperature: Room temperature to reflux conditions
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. similar compounds are often produced using large-scale batch reactors with optimized reaction conditions to ensure high yield and purity.
化学反应分析
Types of Reactions
2-Methyl-2-(2-pyridyl)propane-1,3-diol can undergo various chemical reactions, including:
Oxidation: The diol group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols.
Substitution: The pyridine ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Electrophiles such as alkyl halides or acyl chlorides in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary alcohols.
Substitution: Formation of substituted pyridine derivatives.
科学研究应用
2-Methyl-2-(2-pyridyl)propane-1,3-diol has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structure.
Industry: Utilized in the production of polymers and as an intermediate in the synthesis of other chemicals.
作用机制
The mechanism of action of 2-Methyl-2-(2-pyridyl)propane-1,3-diol involves its interaction with various molecular targets. The diol group can form hydrogen bonds with biological molecules, while the pyridine ring can participate in π-π interactions. These interactions can affect the compound’s biological activity and its ability to modulate specific pathways.
相似化合物的比较
Similar Compounds
2-Methyl-1,3-propanediol: A simple diol with similar chemical properties but lacking the pyridine ring.
2-Methyl-2-propyl-1,3-propanediol: Another diol with sedative and muscle relaxant effects.
1,3-Dioxanes and 1,3-Dioxolanes: Compounds with similar diol structures used in organic synthesis.
Uniqueness
2-Methyl-2-(2-pyridyl)propane-1,3-diol is unique due to the presence of the pyridine ring, which imparts additional chemical reactivity and potential biological activity. This makes it a valuable compound for research and industrial applications.
属性
分子式 |
C9H13NO2 |
|---|---|
分子量 |
167.20 g/mol |
IUPAC 名称 |
2-methyl-2-pyridin-2-ylpropane-1,3-diol |
InChI |
InChI=1S/C9H13NO2/c1-9(6-11,7-12)8-4-2-3-5-10-8/h2-5,11-12H,6-7H2,1H3 |
InChI 键 |
OADZMIPOVZPKND-UHFFFAOYSA-N |
规范 SMILES |
CC(CO)(CO)C1=CC=CC=N1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


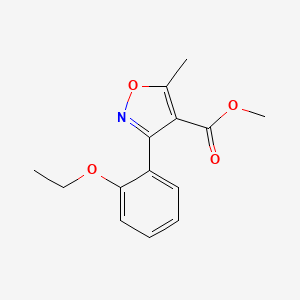
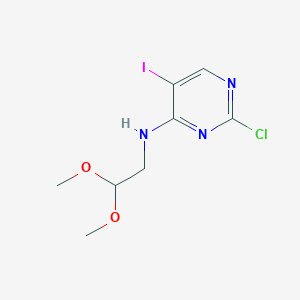
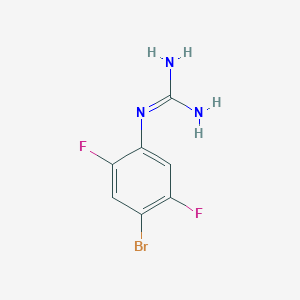
![Ethyl (S,E)-7-[[(S)-5-Amino-1-[(S)-2-[[(S)-1-methoxy-4-methyl-1-oxo-2-pentyl]carbamoyl]-1-pyrrolidinyl]-1,5-dioxo-2-pentyl]amino]-6-(Cbz-amino)-7-oxo-2-heptenoate](/img/structure/B13697061.png)
![Ethyl 2-[3-Amino-5-(4-pyridyl)-4-pyrazolyl]acetate](/img/structure/B13697062.png)

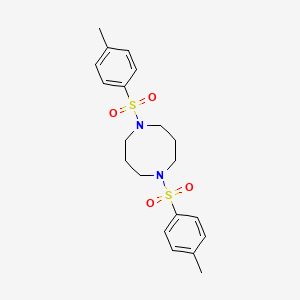
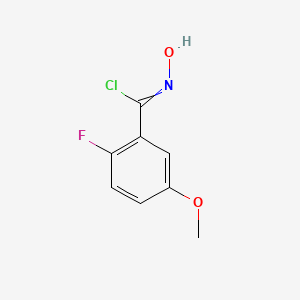
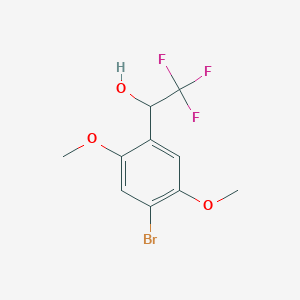
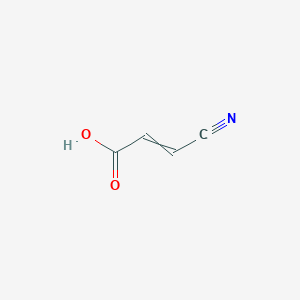

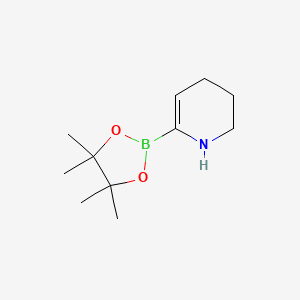
![3-Amino-5-(3-imidazo[1,2-a]pyridyl)pyrazole Hydrochloride](/img/structure/B13697130.png)

